(2R,5R,7R,8R,10R,12aR,14R,15R,15aS,16R)-7,14-Bis(6-amino-9H-purin-9-yl)-15,16-dihydroxy-2,10-dimercaptooctahydro-12H-5,8-methanofuro[3,2-l][1,3,6,9,11]pentaoxa[2,10]diphosphacyclotetradecine 2,10-dioxide
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Overview
Description
Adenosine, [P®]-5’-O-[®-hydroxymercaptophosphinyl]-P-thioadenylyl-(2’–>5’)-, cyclic nucleotide is a complex organic molecule that plays a crucial role in various biochemical processes. This compound is a derivative of adenosine, a nucleoside that is a building block of RNA. The unique structure of this cyclic nucleotide allows it to participate in a variety of cellular signaling pathways, making it an important molecule in both basic and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine, [P®]-5’-O-[®-hydroxymercaptophosphinyl]-P-thioadenylyl-(2’–>5’)-, cyclic nucleotide typically involves multiple steps, starting from adenosine. The process includes the introduction of the hydroxymercaptophosphinyl and thioadenylyl groups through a series of chemical reactions. These reactions often require specific catalysts and conditions, such as controlled pH and temperature, to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. These reactors can precisely control the reaction conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the product. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product from any impurities.
Chemical Reactions Analysis
Types of Reactions: Adenosine, [P®]-5’-O-[®-hydroxymercaptophosphinyl]-P-thioadenylyl-(2’–>5’)-, cyclic nucleotide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the functional groups attached to the adenosine backbone, leading to different derivatives with unique properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired transformation occurs efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or alcohols. Substitution reactions can introduce new functional groups, such as halides or amines, to the adenosine backbone.
Scientific Research Applications
Adenosine, [P®]-5’-O-[®-hydroxymercaptophosphinyl]-P-thioadenylyl-(2’–>5’)-, cyclic nucleotide has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study nucleotide interactions and signaling pathways. In biology, it plays a role in cellular signaling and regulation, particularly in processes involving cyclic adenosine monophosphate (cAMP) pathways . In medicine, it is investigated for its potential therapeutic effects in treating various diseases, including autoimmune and inflammatory disorders . Industrially, it is used in the development of new drugs and biochemical assays.
Mechanism of Action
The mechanism of action of adenosine, [P®]-5’-O-[®-hydroxymercaptophosphinyl]-P-thioadenylyl-(2’–>5’)-, cyclic nucleotide involves its interaction with specific molecular targets, such as adenosine receptors and enzymes involved in nucleotide metabolism . Upon binding to these targets, the compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it can influence the production of cAMP, a key second messenger in many signaling cascades .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to adenosine, [P®]-5’-O-[®-hydroxymercaptophosphinyl]-P-thioadenylyl-(2’–>5’)-, cyclic nucleotide include other cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP) and cyclic inosine monophosphate (cIMP) . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: The uniqueness of adenosine, [P®]-5’-O-[®-hydroxymercaptophosphinyl]-P-thioadenylyl-(2’–>5’)-, cyclic nucleotide lies in its specific functional groups, which confer unique chemical and biological properties. These properties make it a valuable tool in research and potential therapeutic applications, distinguishing it from other cyclic nucleotides .
Properties
Molecular Formula |
C20H24N10O10P2S2 |
---|---|
Molecular Weight |
690.5 g/mol |
IUPAC Name |
(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?/m1/s1 |
InChI Key |
IZJJFUQKKZFVLH-LTKSHMRXSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)S |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O |
Origin of Product |
United States |
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